5,7-Dichlorokynurenic Acid

Catalog No.
S525175
CAS No.
131123-76-7
M.F
C10H5Cl2NO3
M. Wt
258.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,7-Dichlorokynurenic Acid

CAS Number

131123-76-7

Product Name

5,7-Dichlorokynurenic Acid

IUPAC Name

5,7-dichloro-4-oxo-1H-quinoline-2-carboxylic acid

Molecular Formula

C10H5Cl2NO3

Molecular Weight

258.05 g/mol

InChI

InChI=1S/C10H5Cl2NO3/c11-4-1-5(12)9-6(2-4)13-7(10(15)16)3-8(9)14/h1-3H,(H,13,14)(H,15,16)

InChI Key

BGKFPRIGXAVYNX-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

5,7-DCKA, 5,7-dichlorokynurenic acid, 5,7-dichloroquinurenic acid

Canonical SMILES

C1=C(C=C(C2=C1NC(=CC2=O)C(=O)O)Cl)Cl

Isomeric SMILES

C1=C(C=C(C2=C1N=C(C=C2O)C(=O)O)Cl)Cl

The exact mass of the compound 5,7-Dichlorokynurenic acid is 256.9646 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Acids, Heterocyclic - Xanthurenates - Supplementary Records. It belongs to the ontological category of quinolines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

5,7-Dichlorokynurenic acid (5,7-DCKA) is a highly potent, synthetic halogenated quinoline derivative that serves as a benchmark competitive antagonist at the strychnine-insensitive glycine binding site of the N-methyl-D-aspartate (NMDA) receptor[1]. In neuropharmacology and receptor structural biology, it is procured primarily for its exceptional binding affinity and high selectivity for the GluN1 (NR1) subunit [2]. By incorporating two chlorine atoms at the 5 and 7 positions of the kynurenic acid scaffold, 5,7-DCKA achieves a unique balance of target engagement and structural stability, making it a critical pharmacological tool for isolating NMDA receptor-mediated currents and developing high-fidelity radioligand displacement assays [3].

Substituting 5,7-DCKA with its endogenous baseline, kynurenic acid, or the first-generation synthetic analog, 7-chlorokynurenic acid (7-CKA), introduces significant risks to assay reproducibility and data integrity [1]. Kynurenic acid is a weak, non-selective antagonist that requires millimolar concentrations to achieve receptor blockade, frequently leading to micro-precipitation in aqueous physiological buffers and off-target interactions [2]. While 7-CKA improves upon the baseline, it still requires roughly 10-fold higher working concentrations than 5,7-DCKA to achieve equivalent inhibition . In sensitive applications such as automated patch-clamp electrophysiology or primary neuronal culture assays, the higher concentrations of 7-CKA necessitate greater volumes of DMSO or alkaline solvents, which can induce solvent-mediated cytotoxicity and artifactual baseline shifts [1].

Receptor Binding Affinity and Potency Superiority

When comparing binding affinities at the strychnine-insensitive glycine site, 5,7-DCKA demonstrates a Ki of 40-69 nM, significantly outperforming its mono-chlorinated precursor, 7-chlorokynurenic acid (7-CKA), which exhibits an IC50 of 360-560 nM [1].

Evidence DimensionReceptor Binding Affinity (Ki / IC50)
Target Compound DataKi = 40-69 nM
Comparator Or Baseline7-CKA (IC50 = 360-560 nM)
Quantified Difference8- to 10-fold higher binding affinity
ConditionsRat brain synaptic membranes / radioligand displacement assay

Allows researchers to achieve complete receptor saturation at sub-micromolar concentrations, minimizing the risk of off-target pharmacological effects.

Subunit Selectivity (NR1 vs. NR3A)

5,7-DCKA maintains strict competitive antagonism at the GluN1 (NR1) subunit without stabilizing the NR3A subunit, achieving a selectivity ratio of 10^2 to 10^4 for NR1 over NR3A. In contrast, the endogenous baseline kynurenic acid binds with very low affinity and poor selectivity across subunits [1].

Evidence DimensionSubunit Selectivity (NR1 vs. NR3A)
Target Compound DataSelectivity ratio of 10^2 to 10^4 (NR1/NR3A)
Comparator Or BaselineKynurenic acid (Kd = 14.7 mM for NR3A, poor overall selectivity)
Quantified DifferenceOrders of magnitude higher affinity and strict NR1 preference
ConditionsProteolysis protection assays and recombinant subunit expression

Crucial for procurement in structural biology and electrophysiology where isolating specific NMDA receptor subtypes is required.

Radioligand Precursor Suitability

Due to its high affinity and slow dissociation rate, 5,7-DCKA is the optimal precursor for radioligand synthesis. [3H]5,7-DCKA yields a Kd of 69 nM and a Bmax of 14.5 pmol/mg protein, providing a highly stable, antagonist-specific radiolabeling profile compared to [3H]glycine, which is an endogenous agonist subject to rapid dissociation [1].

Evidence DimensionRadioligand Binding Stability (Kd)
Target Compound Data[3H]5,7-DCKA (Kd = 69 nM, Bmax = 14.5 pmol/mg)
Comparator Or Baseline[3H]glycine (Rapid dissociation, agonist-driven conformational changes)
Quantified DifferenceHigh-affinity antagonist binding vs. transient agonist binding
ConditionsRat brain synaptosomes / receptor binding assays

Makes 5,7-DCKA the mandatory starting material for synthesizing radioligands used in high-throughput screening of novel NMDA modulators.

Solubility-to-Potency Safety Margin in Assay Media

While 5,7-DCKA requires DMSO or 1 eq. NaOH to reach stock solubilities of 50-100 mM, its sub-micromolar working concentration (<1 µM) provides a massive safety margin against precipitation. Weaker analogs like kynurenic acid require working concentrations exceeding 100 µM, pushing them dangerously close to their physiological solubility limits and risking micro-precipitation .

Evidence DimensionSolubility-to-Potency Safety Margin
Target Compound DataWorking conc: <1 µM (Stock: 50-100 mM)
Comparator Or BaselineKynurenic acid (Working conc: >100 µM)
Quantified Difference>50,000-fold safety margin for 5,7-DCKA vs. narrow margin for baseline
ConditionsAqueous physiological assay buffers

Prevents micro-precipitation artifacts in automated liquid handling systems and long-term cell culture assays.

High-Throughput Radioligand Displacement Assays

Due to its established Ki of 40-69 nM and slow dissociation rate, 5,7-DCKA is the industry-standard unlabeled competitor procured to validate novel glycine-site modulators. It is essential for defining non-specific binding baselines in assays utilizing [3H]5,7-DCKA or [3H]MDL-105,519 [1].

In Vitro Electrophysiology and Patch-Clamp Recordings

In brain slice preparations where isolating AMPA/kainate currents from NMDA currents is necessary, 5,7-DCKA is the preferred antagonist. Its sub-micromolar working concentration prevents the DMSO-induced membrane destabilization that often occurs when using less potent alternatives like 7-CKA[2].

Neuroprotection and Excitotoxicity Screening Models

5,7-DCKA is utilized in primary cortical neuron cultures to reliably block NMDA-induced excitotoxicity. Its high affinity ensures robust neuroprotection at 1-10 µM without triggering the off-target receptor interactions or micro-precipitation seen with generic kynurenic acid[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

256.9646484 Da

Monoisotopic Mass

256.9646484 Da

Heavy Atom Count

16

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

T61ORK73PY

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Excitatory Amino Acid Antagonists

Pictograms

Irritant

Irritant

Other CAS

131123-76-7

Wikipedia

5,7-Dichlorokynurenic_acid

Dates

Last modified: 08-15-2023
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